molecular formula C23H35Cl2N3O2 B1532318 trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine CAS No. 506427-91-4

trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine

Cat. No.: B1532318
CAS No.: 506427-91-4
M. Wt: 456.4 g/mol
InChI Key: LDQCWGIXZGDJNL-UHFFFAOYSA-N
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Description

“trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine” is an intermediate for the synthesis of Desmethyl Cariprazine Hydrochloride, a derivative of Cariprazine, which is an orally active D2/D3 dopamine receptor antagonist .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with reacting trans 2- {l- [4- (N-tert-butoxycarbonyl)amino]- cyclohexyl} -acetic acid ester with sodium borohydride and aluminium trichloride to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol. This is then reacted with methanesulfonic acid chloride in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino] -cyclohexyl} -ethyl methanesulfonate. This product is then reacted with 2,3-dichlorophenyl-piperazine in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-carbamic acid tert-butylester. Finally, this compound is heated to a temperature between 40-100°C in a mixture of aqueous hydrochloric acid/methanol to give trans N- {4- {2- [4- (2,3-dichlorophenyl)piperazine-l-il]-ethyl}- cyclohexylamine dihydrochloride monohydrate .


Molecular Structure Analysis

The molecular formula of this compound is C23H35Cl2N3O2 and it has a molecular weight of 456.45 .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Novel Synthetic Approaches

A study demonstrates the asymmetric synthesis of key intermediates like CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, which is crucial for the synthesis of potent protein kinase inhibitors. This method suggests potential industrial applications due to its mild conditions and high yields, indicating the versatility of such compounds in creating targeted therapeutic agents (B. Hao et al., 2011).

Advanced Material and Chemical Design

Research into dendritic G-2 melamines comprising piperidine motifs highlights the synthesis of novel compounds starting from 4-amino-1-(tert-butoxycarbonyl)piperidine. These compounds, incorporating piperidin-4-yl groups as central building-blocks, demonstrate the potential for creating complex molecular architectures with specific functionalities, leading to applications in material science and nanotechnology (Carmen Sacalis et al., 2019).

Binding Affinity and Receptor Selectivity Studies

The synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides reveal insights into dopamine D3 receptor ligands' affinity and selectivity. By modifying the structure to include a cyclohexyl linker, researchers aimed to improve D3 receptor affinity and selectivity, contributing to the understanding of receptor-ligand interactions and the design of more selective therapeutic agents (M. Leopoldo et al., 2006).

Application in Solid-Phase Synthesis

The application of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones introduces a novel approach to solid-phase synthesis, offering insights into the design of more efficient and versatile synthetic pathways. This research underscores the compound's utility in streamlining the synthesis of complex molecules (R. Lazny & M. Michalak, 2002).

Mechanism of Action

Target of Action

The primary target of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is the D2/D3 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as an antagonist at the D2/D3 dopamine receptors . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the D2/D3 dopamine receptors, preventing dopamine from binding to its receptor, thereby inhibiting the function of dopamine.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the synthesis of other compounds, particularly those with pharmacological activity. As an intermediate in the synthesis of a dopamine receptor antagonist, it may have potential applications in the treatment of conditions such as schizophrenia and bipolar disorder .

Properties

IUPAC Name

tert-butyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35Cl2N3O2/c1-23(2,3)30-22(29)26-18-9-7-17(8-10-18)11-12-27-13-15-28(16-14-27)20-6-4-5-19(24)21(20)25/h4-6,17-18H,7-16H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQCWGIXZGDJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116938
Record name 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506427-91-4
Record name 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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